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molecular formula C7H2BrFN2O2 B8418583 2-Bromo-3-fluoro-6-nitrobenzonitrile

2-Bromo-3-fluoro-6-nitrobenzonitrile

Cat. No. B8418583
M. Wt: 245.01 g/mol
InChI Key: PXAWVKKHZJIORY-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

Triethylamine (2.53 mL, 18.2 mmol) was added to a suspension of 2-bromo-3-fluoro-6-nitrobenzamide (Example 6e) (1.60 g, 6.08 mmol) in POCl3 (32 mL), and the mixture was heated at 75° C. for 1.5 h. The mixture was carefully poured into a mixture of ice and water (400 mL) and extracted twice with CH2Cl2. The combined extract was dried MgSO4, filtered and concentrated under vacuum. The residue was purified by chromatography on silica gel eluting with solvent gradient 0% to 100% EtOAc in hexanes, to give 2-bromo-3-fluoro-6-nitrobenzonitrile 0.95 g, (64%) as a yellow solid.
Quantity
2.53 mL
Type
reactant
Reaction Step One
Name
2-bromo-3-fluoro-6-nitrobenzamide
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Br:8][C:9]1[C:17]([F:18])=[CH:16][CH:15]=[C:14]([N+:19]([O-:21])=[O:20])[C:10]=1[C:11]([NH2:13])=O.O>O=P(Cl)(Cl)Cl>[Br:8][C:9]1[C:17]([F:18])=[CH:16][CH:15]=[C:14]([N+:19]([O-:21])=[O:20])[C:10]=1[C:11]#[N:13]

Inputs

Step One
Name
Quantity
2.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
2-bromo-3-fluoro-6-nitrobenzamide
Quantity
1.6 g
Type
reactant
Smiles
BrC1=C(C(=O)N)C(=CC=C1F)[N+](=O)[O-]
Name
Quantity
32 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The combined extract
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel eluting with solvent gradient 0% to 100% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C#N)C(=CC=C1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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